molecular formula C12H15N3O4 B5858614 2-methyl-N-[(3-nitrophenyl)methylcarbamoyl]propanamide

2-methyl-N-[(3-nitrophenyl)methylcarbamoyl]propanamide

Cat. No.: B5858614
M. Wt: 265.26 g/mol
InChI Key: DUNUFMSPRSGCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[(3-nitrophenyl)methylcarbamoyl]propanamide is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.2139 g/mol It is characterized by the presence of a nitrophenyl group attached to a methylcarbamoyl moiety, which is further connected to a propanamide backbone

Properties

IUPAC Name

2-methyl-N-[(3-nitrophenyl)methylcarbamoyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-8(2)11(16)14-12(17)13-7-9-4-3-5-10(6-9)15(18)19/h3-6,8H,7H2,1-2H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNUFMSPRSGCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(=O)NCC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(3-nitrophenyl)methylcarbamoyl]propanamide typically involves the reaction of 3-nitrobenzylamine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

[ \text{3-nitrobenzylamine} + \text{2-methylpropanoyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(3-nitrophenyl)methylcarbamoyl]propanamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 2-methyl-N-[(3-aminophenyl)methylcarbamoyl]propanamide.

    Substitution: Depending on the nucleophile, products such as this compound derivatives.

    Hydrolysis: 2-methylpropanoic acid and 3-nitrobenzylamine.

Scientific Research Applications

2-methyl-N-[(3-nitrophenyl)methylcarbamoyl]propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(3-nitrophenyl)methylcarbamoyl]propanamide involves its interaction with specific molecular targets. For instance, the nitrophenyl group can undergo reduction to form an amine, which can then interact with biological receptors or enzymes. The carbamoyl moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-[(4-nitrophenyl)methylcarbamoyl]propanamide: Similar structure but with the nitro group in the para position.

    2-methyl-N-[(2-nitrophenyl)methylcarbamoyl]propanamide: Similar structure but with the nitro group in the ortho position.

    2-methyl-N-[(3-chlorophenyl)methylcarbamoyl]propanamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

2-methyl-N-[(3-nitrophenyl)methylcarbamoyl]propanamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its ortho and para counterparts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.